molecular formula C24H28O3 B133088 Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate CAS No. 153559-45-6

Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate

Cat. No. B133088
M. Wt: 364.5 g/mol
InChI Key: DYVLPJYIGJZAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate” is a synthetic compound . It is also known as "Bexarotene Related Compound A" .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was synthesized according to the method of Boehm and co-workers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthalene core with multiple methyl groups and a carbonyl group attached . The exact structure can be confirmed by IR, 1H-NMR, and HR-MS spectra .

Scientific Research Applications

PET Imaging Applications

A significant application of derivatives of Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate is in the field of PET imaging. For instance, a fluorine-18 labeled analogue was synthesized for PET imaging of the retinoid X receptor (RXR), highlighting the compound's potential in diagnosing and studying diseases (Wang et al., 2014). This process involved multi-step synthesis and nucleophilic substitution to achieve the target tracer with high radiochemical yield and specific activity.

RXR-Selective Retinoids

Another application is in the development of retinoid X receptor-selective retinoids. A study described the synthesis of potent RXR-selective compounds based on the structure of Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate, which demonstrated significant biological activity and provided insights into the selective activation of RXR, potentially offering pharmacological tools for elucidating the biological roles of retinoid receptors (Boehm et al., 1994).

Synthesis of RXR Agonists

Further research includes the synthesis of RXR partial agonists for potential treatment of CNS diseases. A study synthesized an RXR partial agonist with significant brain uptake and biodistribution, suggesting its potential in treating conditions like Alzheimer's and Parkinson's diseases (Shibahara et al., 2017). The methodology used for synthesizing the carbon-11-labeled tracer might also be useful for other compounds bearing π-rich heterocyclic rings.

Future Directions

The future directions for research involving this compound could include further exploration of its antileukemic activities, as well as its potential applications in the treatment of other diseases . Additionally, further studies could be conducted to fully elucidate its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

methyl 4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLPJYIGJZAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471185
Record name Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate

CAS RN

153559-45-6
Record name Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153559-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.